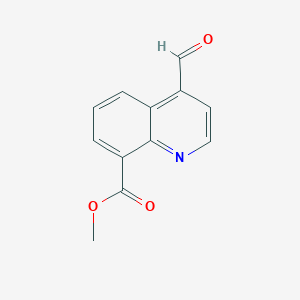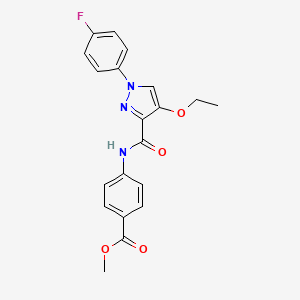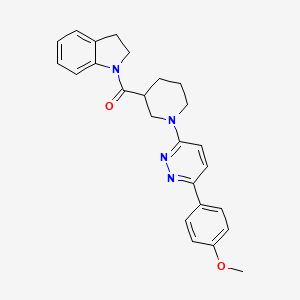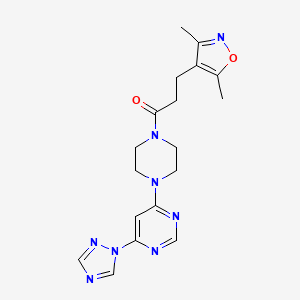![molecular formula C21H25N5O5 B3005115 8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione CAS No. 887466-77-5](/img/structure/B3005115.png)
8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that belongs to the purine derivative family. Purine derivatives are known for their diverse biological activities and potential therapeutic applications. The molecule is likely to possess interesting chemical and physical properties due to its unique substitution pattern, which includes various functional groups such as dimethoxyphenyl and ethoxyethyl groups attached to the purine core.
Synthesis Analysis
The synthesis of purine derivatives often involves the condensation of various reagents and the formation of multiple bonds in a stepwise manner. For instance, the synthesis of 6-(azolyl)purines from base and nucleoside starting materials has been described, where treatment of dichloropurine with imidazole and subsequent reactions lead to the formation of substituted purines . Similarly, the condensation of diethylacetal of dimethylformamide with substituted imidazoles yielded derivatives of polymethylenehypoxanthines, which are precursors to various substituted purines . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives can be quite complex, with the potential for various conformations. X-ray crystallography studies have shown that purine derivatives can exhibit coplanar or twisted conformations depending on the substituents attached to the purine ring . The presence of substituents can also affect the shielding of certain atoms within the molecule, influencing its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Purine derivatives can undergo a range of chemical reactions, including regiospecific alkylation and glycosylation . The specific chemical reactions that "8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" can participate in would depend on the reactivity of its functional groups. For example, the ethoxyethyl group might be involved in reactions typical for ethers, while the dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives can vary widely. For example, the crystalline structure of a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, was found to have layered crystal packing stabilized by hydrogen bonds and electrostatic interactions . The compound's properties such as solubility, melting point, and stability would be influenced by its molecular structure and the nature of its intermolecular interactions. The presence of alkyl and alkoxy substituents could affect the molecule's lipophilicity and potential biological activity.
科学的研究の応用
Receptor Affinity and Pharmacological Potential
1. Serotoninergic and Dopaminergic Receptor Affinity
A study on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones explored their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The study found that compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than their purine-2,4,8-trione counterparts. Docking studies suggested that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity. Some compounds showed potential as anxiolytic and antidepressants, highlighting their therapeutic potential in mental health disorders (Zagórska et al., 2015).
2. Antiviral and Antihypertensive Activity
Another research direction involves the synthesis of 7,8-polymethylenepurine derivatives showing precursors for compounds with potential antiviral and antihypertensive activities. The study provides a foundation for developing new drugs targeting specific viral infections and hypertension management (Nilov et al., 1995).
特性
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-6-31-10-9-24-19(27)17-18(23(3)21(24)28)22-20-25(17)12-13(2)26(20)15-8-7-14(29-4)11-16(15)30-5/h7-8,11-12H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJONPAVVHYVKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)





![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)
![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
